

# 4'-Hydroxyacetophenone-13C2 CAS number inquiry

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4'-Hydroxyacetophenone-13C2

Cat. No.: B1161850

[Get Quote](#)

## Technical Guide: 4'-Hydroxyacetophenone-13C2

Identity, Synthesis, and Bioanalytical Application of Stable Isotopes

### Executive Summary

**4'-Hydroxyacetophenone-13C2** (also known as Piceol-13C2) is a stable isotope-labeled analog of 4'-Hydroxyacetophenone (CAS: 99-93-4).[1] It is primarily utilized as an Internal Standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of phenolic ketones, paracetamol impurities, and specific plant metabolites.

The "CAS Number" Paradox: Unlike high-volume commercial reagents, stable isotopes often lack a single, globally harmonized CAS registry number. They are frequently indexed under the Parent CAS (99-93-4) with an isotopic modifier, or assigned vendor-specific catalog numbers.

This guide provides the definitive technical framework for identifying, synthesizing, and utilizing this compound in regulated bioanalysis.

### Part 1: Chemical Identity & Isotopic Topology

To ensure scientific integrity, researchers must distinguish between the two primary isotopic isomers of "4'-Hydroxyacetophenone-13C2." The specific labeling pattern dictates the mass spectral fragmentation and cost of goods.

## The Isomers

The term "13C2" implies the replacement of two

atoms with

Feature	Isomer A: Acetyl-Labeled (Preferred)	Isomer B: Ring-Labeled
Chemical Name	1-(4-Hydroxyphenyl)ethanone- (acetyl-ngcontent-ng- c1989010908="" _ngghost-ng- c3017681703="" class="inline ng-star-inserted"> )	1-(4-Hydroxyphenyl)ethanone- (ring- )
Label Position	Carbonyl and Methyl carbons of the acetyl group.	Two carbons within the benzene ring.[2][3]
Precursor	Acetic Anhydride- or Acetyl Chloride-	Phenol- (usually results in labeling).
Primary Use	General Internal Standard (Cost-effective).	Metabolic studies requiring ring stability.
Parent CAS	99-93-4 (Search: "99-93-4 labeled")	99-93-4

## Physico-Chemical Properties[5]

- Molecular Formula:
- Molecular Weight: ~138.15 g/mol (Parent: 136.15 g/mol )
- Mass Shift: +2.007 Da

- Solubility: Soluble in Methanol, Acetonitrile, DMSO; slightly soluble in water.

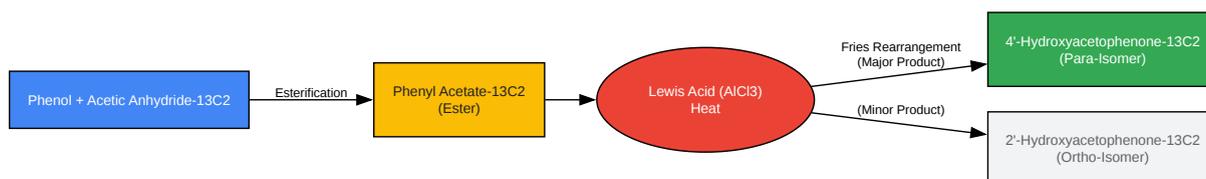
## Part 2: Synthesis & Manufacturing Logic

The most robust route for synthesizing **4'-Hydroxyacetophenone-13C2** (Acetyl-labeled) utilizes the Fries Rearrangement. This method is preferred for its high atom economy regarding the labeled precursor.

### Synthesis Workflow

- Esterification: Phenol reacts with Acetic Anhydride- to form Phenyl Acetate- .
- Rearrangement: In the presence of a Lewis Acid (e.g., ), the acetyl group migrates from the oxygen to the para position of the ring.

### Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Figure 1. Synthesis of **4'-Hydroxyacetophenone-13C2** via Fries Rearrangement of labeled Phenyl Acetate.

## Part 3: Bioanalytical Application (LC-MS/MS)

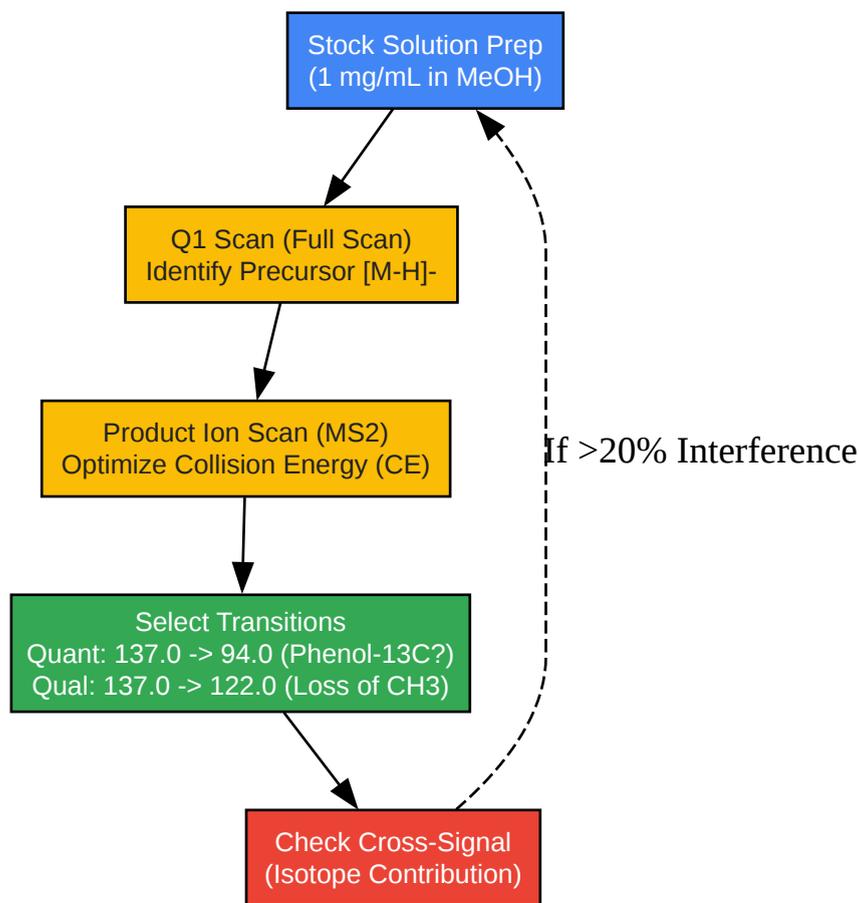
In drug development, **4'-Hydroxyacetophenone-13C2** serves as a critical Internal Standard (IS) to correct for matrix effects and ionization suppression.

## Mass Spectrometry Transition Logic

When developing a Multiple Reaction Monitoring (MRM) method, the fragmentation pattern of the IS must mirror the analyte but maintain mass separation.

- Ionization: Electrospray Ionization (ESI) in Negative or Positive mode (Negative is often more sensitive for phenolics).
- Precursor Ion (Negative Mode):
  - Analyte (Unlabeled):  $m/z$  135.0
  - IS (Labeled):  $m/z$  137.0
- Product Ions:
  - Loss of Methyl radical ( ) is common.
  - Since the label is on the acetyl group, the fragment containing the ring will lose the label if the cleavage removes the acetyl group entirely, but will retain the carbonyl carbon if only methyl is lost.

## Method Optimization Workflow



[Click to download full resolution via product page](#)

Caption: Figure 2. LC-MS/MS Method Development workflow for optimizing  $^{13}\text{C}_2$ -labeled Internal Standards.

## Part 4: Experimental Protocols

### Preparation of Calibration Standards

Objective: Create a self-validating standard curve using the  $^{13}\text{C}_2$ -IS.

- Primary Stock (IS): Dissolve 1.0 mg of **4'-Hydroxyacetophenone- $^{13}\text{C}_2$**  in 1.0 mL of Methanol (LC-MS Grade). Store at  $-20^\circ\text{C}$ .
- Working Internal Standard (WIS): Dilute Primary Stock to 500 ng/mL in 50:50 Methanol:Water.
- Spiking: Add 50  $\mu\text{L}$  of WIS to every standard, QC, and unknown sample tube.

- Equilibration: Vortex for 30 seconds to ensure the IS binds to the matrix (plasma/urine) similarly to the analyte before extraction.

## Isotopic Purity Verification (Self-Validation Step)

Before running a full batch, you must verify that the  $^{13}\text{C}_2$  material does not contain significant unlabeled parent (M+0).

- Protocol: Inject a "Zero Sample" (Matrix + IS only).
- Acceptance Criteria: The response at the analyte channel (m/z 135) must be < 20% of the LLOQ response.
- Why? If the  $^{13}\text{C}_2$  reagent is only 98% pure, the 2% unlabeled impurity will cause false positives in your quantitation.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7469, 4'-Hydroxyacetophenone (Parent Compound). PubChem. Available at: [\[Link\]](#)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Fries Rearrangement mechanics).
- Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Guideline for Internal Standard response and interference). Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [merckmillipore.com](https://www.merckmillipore.com) [[merckmillipore.com](https://www.merckmillipore.com)]
- 2. [boronmolecular.com](https://www.boronmolecular.com) [[boronmolecular.com](https://www.boronmolecular.com)]
- 3. CAS Common Chemistry [[commonchemistry.cas.org](https://commonchemistry.cas.org)]

- To cite this document: BenchChem. [4'-Hydroxyacetophenone-13C2 CAS number inquiry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1161850#4-hydroxyacetophenone-13c2-cas-number-inquiry>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)